PD 166285 - 212391-63-4

PD 166285

Catalog Number: EVT-279027
CAS Number: 212391-63-4
Molecular Formula: C26H29Cl4N5O2
Molecular Weight: 585.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD 166285 (dihydrochloride) is a synthetic, small molecule protein tyrosine kinase inhibitor (PTKi). [] It belongs to a novel class of chemical compounds known as 6-aryl-pyrido[2,3-d]pyrimidines. [] PD 166285 is a significant research tool for its ability to inhibit various tyrosine kinases, including Src non-receptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β). [] This inhibitory action makes it valuable for investigating cellular processes like cell signaling, proliferation, and migration, particularly in the context of cancer and cardiovascular diseases. []

Synthesis Analysis

While the provided literature mentions that PD 166285 was synthesized as the most potent and soluble analog in a series of small molecules, [] it lacks specific details about the synthesis method. More detailed research articles or patents related to PD 166285 would be needed to elaborate on the synthesis route and parameters.

Molecular Structure Analysis

Although the literature describes PD 166285 as belonging to the 6-aryl-pyrido[2,3-d]pyrimidines class, [] it doesn't provide its exact molecular structure. To obtain precise structural information, consulting chemical databases (e.g., PubChem, ChemSpider) or examining research articles dedicated to the characterization of PD 166285 would be necessary.

Chemical Reactions Analysis

The provided literature mainly focuses on the biological activity and inhibitory profile of PD 166285. [, ] It lacks information regarding specific chemical reactions involving this compound. Further exploration of specialized chemistry databases or reaction databases might offer insights into its reactivity and potential chemical transformations.

Mechanism of Action

PD 166285 functions as an ATP-competitive inhibitor of various tyrosine kinases, including Src, PDGFR-β, FGFR-1, and EGFR. [] It binds to the ATP-binding site of these kinases, preventing the binding of ATP, which is essential for kinase activity. [] By inhibiting these kinases, PD 166285 disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. [, ] For instance, PD 166285 inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively. []

Applications
  • Inhibition of Tumor Cell Proliferation and Migration: PD 166285 exhibits anti-proliferative and anti-migratory effects on various cancer cell lines by inhibiting tyrosine kinases involved in cell growth and movement. []
  • Sensitization to DNA-Damaging Agents: Inhibition of Wee1 kinase, a cell cycle regulator, by PD 166285 has shown potential in sensitizing p53-deficient tumor cells to DNA-damaging chemotherapeutic agents. [] This approach aims to exploit the impaired DNA repair mechanisms in cancer cells lacking functional p53.
  • Targeting Specific Cancer Types: Research suggests that PD 166285's inhibitory effects on EGFR make it a potential candidate for investigating therapeutic strategies in cancers with EGFR overexpression. []

Cardiovascular Disease Research:

  • Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration: PD 166285 effectively inhibits PDGF-induced VSMC proliferation and migration, processes implicated in atherosclerosis and restenosis. [] This finding highlights its potential application in developing therapies for these cardiovascular conditions.
  • Modulation of Matrix Metalloproteinases: PD 166285 uniquely inhibits the production of MMP-9, a matrix metalloproteinase involved in extracellular matrix degradation, in VSMCs. [] This selective inhibition suggests its potential role in regulating processes like angiogenesis and vascular remodeling.

R 115777

Compound Description: R 115777 is a farnesyl transferase inhibitor investigated for its potential anticancer activity. []

Relevance: R 115777 belongs to a distinct class of signal transduction inhibitors compared to PD 166285, which is a protein tyrosine kinase inhibitor. Both compounds have been studied in the context of cancer treatment, highlighting the interest in targeting different signaling pathways for therapeutic intervention. []

L 778,123

Compound Description: L 778,123 is another farnesyl transferase inhibitor that has been evaluated in clinical trials for cancer treatment. []

Relevance: Similar to R 115777, L 778,123 represents a different class of signal transduction inhibitors compared to PD 166285. The investigation of both compounds in clinical trials emphasizes the exploration of diverse approaches to target cancer cell signaling. []

ZD 1490

Compound Description: ZD 1490 is a quinazoline-based inhibitor of tyrosine protein kinases, including those involved in angiogenesis. []

Relevance: Like PD 166285, ZD 1490 belongs to the chemical class of tyrosine kinase inhibitors and has shown promising antitumor activity. The shared chemical class and antitumor properties suggest a potential overlap in their mechanisms of action. []

PD 183805

Compound Description: PD 183805 is an indolinone-based tyrosine protein kinase inhibitor that targets angiogenesis. []

Relevance: As a tyrosine kinase inhibitor with reported antitumor activity, PD 183805 shares a similar therapeutic target with PD 166285. The two compounds represent different chemical series within the broader category of tyrosine kinase inhibitors, suggesting potential structural and mechanistic differences. []

SU 6668

Compound Description: SU 6668 is a pyrido-pyrimidine-based tyrosine protein kinase inhibitor known for its anti-angiogenic properties. []

Relevance: SU 6668 shares both its classification as a tyrosine kinase inhibitor and its antitumor activity with PD 166285. Their inclusion in the same chemical series (pyrido-pyrimidines) suggests structural similarities and a potential for overlapping mechanisms of action. []

GW 5181

Compound Description: GW 5181 is a tyrosine protein kinase inhibitor with demonstrated antitumor activity, belonging to one of the three main chemical series (quinazolines, indolinones, and pyrido-pyrimidines) being explored for this purpose. []

Relevance: GW 5181's classification as a tyrosine kinase inhibitor with antitumor activity aligns with the properties of PD 166285. Although the specific chemical series of GW 5181 is not specified in the context of the provided text, its inclusion in the group known for potent inhibitors suggests structural similarities to either ZD 1490, PD 183805, or SU 6668, and potentially to PD 166285 as well. []

BNP 1350

Compound Description: BNP 1350 is a camptothecin derivative classified as a topoisomerase inhibitor. []

Relevance: BNP 1350 represents a different class of anticancer agents compared to PD 166285, targeting topoisomerases rather than tyrosine kinases. []

BN-80915

Compound Description: BN-80915 is another camptothecin derivative and topoisomerase inhibitor investigated for its anticancer potential. []

Relevance: Similar to BNP 1350, BN-80915 belongs to the class of topoisomerase inhibitors, distinct from the tyrosine kinase inhibitory activity of PD 166285. []

F-11782

Compound Description: F-11782 is an epipodophyllotoxin derivative, also acting as a topoisomerase inhibitor with potential anticancer applications. []

Relevance: As a topoisomerase inhibitor, F-11782 targets a different class of enzymes compared to the tyrosine kinase inhibition exhibited by PD 166285. []

IDN -5109

Compound Description: IDN -5109 is a taxoid, a class of compounds known for their antimitotic activity, potentially useful in cancer treatment. []

Relevance: IDN -5109's mechanism of action as an antimitotic agent differs from PD 166285's tyrosine kinase inhibitory activity, highlighting distinct approaches to target cancer cell proliferation. []

D-24851

Compound Description: D-24851 is a novel antimitotic agent with potential applications in cancer therapy. []

Relevance: Similar to IDN -5109, D-24851 targets cell division through its antimitotic activity, contrasting with PD 166285's focus on tyrosine kinase inhibition. []

MK-1775

Compound Description: MK-1775 is a highly specific and potent inhibitor of Wee-1 kinase, currently under investigation in clinical trials for cancer treatment in combination with DNA-damaging agents like gemcitabine, carboplatin, or cisplatin. []

Properties

CAS Number

212391-63-4

Product Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Molecular Formula

C26H29Cl4N5O2

Molecular Weight

585.3 g/mol

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

6-(2,6-dichlorophenyl)-2-(4-(2-diethylaminoethoxy)phenylamino)-8-methyl-8H-pyrido(2,3-d)pyrimidin-7-one
PD 166285
PD-166285

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.